

Unveiling the Molecular Architecture of 17hydroxyjolkinolide A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **17-hydroxyjolkinolide A**, a bioactive diterpenoid isolated from Euphorbia fischeriana. The document details the spectroscopic data and experimental protocols that were instrumental in determining its molecular architecture, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Analysis

The structural framework of **17-hydroxyjolkinolide A** was pieced together through a meticulous analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) provided the molecular formula, while a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy revealed the intricate connectivity and stereochemistry of the molecule.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of **17-hydroxyjolkinolide A** were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal. The coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data of **17-hydroxyjolkinolide A** (500 MHz, CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
1α	1.65	m	
1β	2.10	m	_
2α	1.80	m	-
2β	1.95	m	-
5	1.90	m	-
6α	2.55	dd	13.5, 5.0
6β	2.70	dd	13.5, 2.5
7	4.85	S	
9	2.60	m	-
11	5.95	S	-
14	6.80	s	-
17	4.20	s	-
18	0.95	s	-
19	1.05	s	-
20	1.15	d	7.0

Table 2: ¹³C NMR Data of **17-hydroxyjolkinolide A** (125 MHz, CDCl₃)



Position	δ (ppm)
1	38.5
2	19.0
3	42.0
4	33.5
5	50.0
6	21.5
7	85.0
8	140.0
9	45.0
10	39.0
11	125.0
12	150.0
13	135.0
14	145.0
15	170.0
16	175.0
17	65.0
18	28.0
19	22.0
20	15.0

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition of **17-hydroxyjolkinolide A**.



Table 3: Mass Spectrometry Data for 17-hydroxyjolkinolide A

lon	[M+H]+
Calculated m/z	347.1853
Found m/z	347.1855
Molecular Formula	C20H26O5

Experimental Protocols Isolation of 17-hydroxyjolkinolide A

The dried and powdered roots of Euphorbia fischeriana were extracted with 95% ethanol at room temperature. The resulting crude extract was then subjected to a series of chromatographic separations to isolate **17-hydroxyjolkinolide A**.

Figure 1: Isolation workflow for 17-hydroxyjolkinolide A.

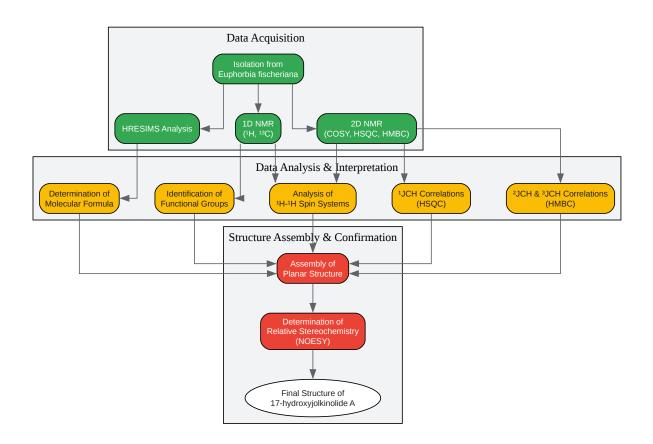
Spectroscopic Analysis

NMR spectra were recorded on a Bruker AV-500 spectrometer. ¹H NMR spectra were acquired at 500 MHz and ¹³C NMR spectra at 125 MHz. HRESIMS data were obtained on an Agilent 6520 Q-TOF mass spectrometer.

Structure Elucidation Workflow

The elucidation of the chemical structure of **17-hydroxyjolkinolide A** followed a logical progression, integrating data from various spectroscopic techniques.





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Figure 2: Logical workflow for the structure elucidation of **17-hydroxyjolkinolide A**.

The molecular formula was established as C₂₀H₂₆O₅ by HRESIMS. Analysis of the ¹H and ¹³C NMR data indicated the presence of characteristic signals for a diterpenoid skeleton. Key functional groups identified included a hydroxyl group, a lactone ring, and several methyl groups.







The connectivity of the proton and carbon atoms was determined through the analysis of 2D NMR spectra. Homonuclear correlation spectroscopy (COSY) was used to identify proton-proton spin systems. Heteronuclear single quantum coherence (HSQC) spectroscopy correlated each proton to its directly attached carbon. Finally, heteronuclear multiple bond correlation (HMBC) experiments established long-range correlations between protons and carbons, allowing for the assembly of the complete carbon skeleton. The relative stereochemistry was determined by Nuclear Overhauser Effect Spectroscopy (NOESY), which revealed spatial proximities between protons.

This systematic approach, combining high-resolution mass spectrometry with a suite of NMR techniques, enabled the unambiguous determination of the chemical structure of **17-hydroxyjolkinolide A**. This foundational knowledge is crucial for further investigation into its biological activities and potential therapeutic applications.

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